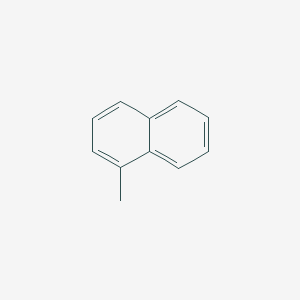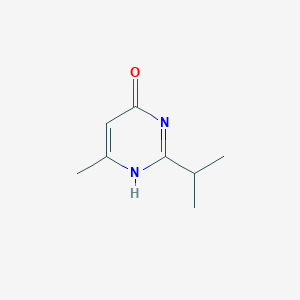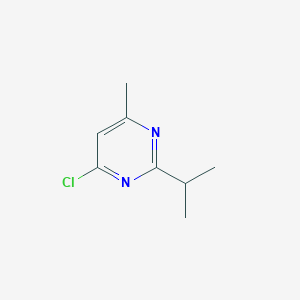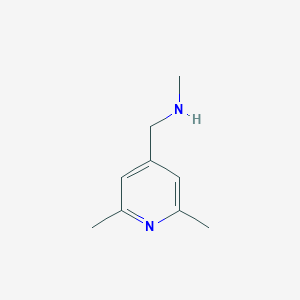![molecular formula C12H12N4O8 B046691 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene CAS No. 116596-29-3](/img/structure/B46691.png)
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene, commonly known as TNM, is a highly explosive compound that has been used in the production of explosives, propellants, and rocket fuels. TNM is a cyclic nitramine compound that is highly energetic and has a high detonation velocity.
Mechanism of Action
The mechanism of action of TNM is not fully understood. It is believed that TNM inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. TNM has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TNM has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. TNM has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, TNM has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of TNM is its high explosive energy, which makes it useful in the production of explosives and propellants. TNM is also relatively easy to synthesize and purify. However, TNM is highly sensitive to shock, friction, and heat, which makes it difficult to handle in the laboratory.
Future Directions
There are a number of future directions for research on TNM. One area of research is the development of new synthesis methods that are safer and more efficient. Another area of research is the development of new applications for TNM, such as in the production of new types of explosives and propellants. Finally, there is a need for further research on the potential use of TNM in medicine as an anti-tumor agent.
Synthesis Methods
TNM is synthesized by the reaction of hexamine with nitric acid and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Scientific Research Applications
TNM has been extensively studied for its use in the production of explosives and propellants. It has also been studied for its potential use in medicine as an anti-tumor agent. TNM has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
116596-29-3 |
|---|---|
Product Name |
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene |
Molecular Formula |
C12H12N4O8 |
Molecular Weight |
340.25 g/mol |
IUPAC Name |
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane |
InChI |
InChI=1S/C12H12N4O8/c17-13(18)11(14(19)20)3-1-4-8-7(3)9-5(11)2-6(10(8)9)12(4,15(21)22)16(23)24/h3-10H,1-2H2 |
InChI Key |
DPEXIVBHDYTQSN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
synonyms |
1,1,5,5-tetranitro-(4)peristylane decahydro-2,2,5,5-tetranitro-1,6:3,4-dimethyanocyclobuta(1,2:3,4)dicyclopentene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



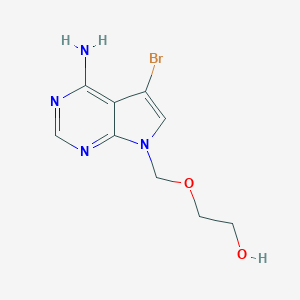

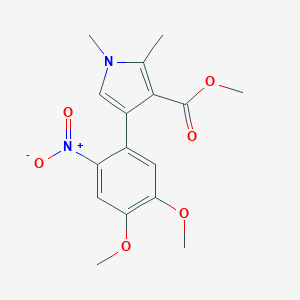
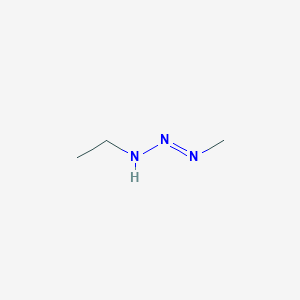
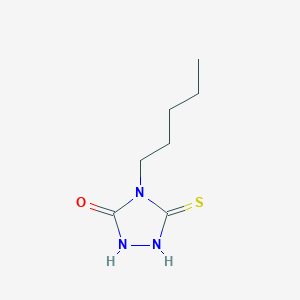

![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)
